DDP-225 free base anhydrous

Description

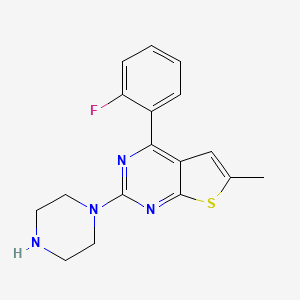

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIVKIGLBDRWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159615 | |

| Record name | Mci 225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99487-25-9, 135991-48-9 | |

| Record name | DDP-225 free base anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099487259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mci 225 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mci 225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DDP-225 FREE BASE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU79LWT2HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

DDP-225 free base anhydrous, also known as MCI-225, is a thienopyrimidine analog recognized for its selective noradrenaline reuptake inhibition and serotonin receptor antagonism. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in treating mood disorders and gastrointestinal issues. This article presents a detailed overview of the biological activity of DDP-225, supported by data tables, case studies, and research findings.

DDP-225 has the chemical formula and features a thienopyrimidine core that contributes to its biological properties. Its mechanism primarily involves:

- Selective Noradrenaline Reuptake Inhibition : This increases noradrenaline levels in the synaptic cleft, potentially enhancing mood and cognitive function.

- Serotonin Receptor Antagonism : Particularly targeting the 5-HT3 receptor, this action may provide therapeutic benefits in anxiety and depression .

Pharmacodynamics

The biological activity of DDP-225 is characterized by its dual mechanism of action. It acts as both a noradrenaline reuptake inhibitor and a serotonin receptor antagonist, which positions it as a candidate for treating various psychiatric disorders, particularly those associated with attentional deficits and cognitive dysfunctions .

Preclinical Studies

In preclinical models, DDP-225 has demonstrated:

- Antidepressant-like Properties : Animal studies have shown significant improvements in depressive behaviors, suggesting its potential efficacy in treating major depressive disorder.

- Gastrointestinal Modulation : Research indicates that DDP-225 may influence gastrointestinal pathways, supporting its use in conditions like irritable bowel syndrome (IBS) .

Case Studies

- Animal Model Studies : In controlled studies involving rodents, DDP-225 administration resulted in notable behavioral changes indicative of reduced anxiety and improved mood. These findings were measured using standard behavioral assays such as the forced swim test and the open field test.

- Gastrointestinal Applications : In vitro studies have indicated that DDP-225 can modulate gastrointestinal motility, which may be beneficial for patients suffering from IBS-d (diarrhea-predominant IBS). The compound's interaction with serotonin receptors plays a crucial role in this modulation .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Noradrenaline Reuptake Inhibition | Enhances synaptic noradrenaline levels; potential antidepressant effects. |

| Serotonin Receptor Antagonism | Antagonizes 5-HT3 receptors; may alleviate anxiety and improve mood. |

| Gastrointestinal Motility | Modulates GI pathways; potential application in treating IBS-d. |

| Cognitive Enhancement | Potential benefits in attentional deficits related to psychiatric disorders. |

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Chemical Formula : C17H17FN4S

- Molecular Weight : 328.41 g/mol

- IUPAC Name : 1-[4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]piperazine

DDP-225's mechanism involves enhancing the levels of noradrenaline in the synaptic cleft, which can improve mood and cognitive functions. Its action on serotonin receptors may provide additional therapeutic benefits, particularly in the treatment of mood disorders such as depression and anxiety .

Therapeutic Applications

DDP-225 has shown potential in several therapeutic areas:

- Antidepressant Therapy :

- Cognitive Dysfunction :

- Gastrointestinal Disorders :

Case Studies and Research Findings

Several studies have explored the efficacy of DDP-225:

- Study on Antidepressant Effects : In animal models, DDP-225 demonstrated significant improvements in depressive behaviors compared to control groups, suggesting its potential effectiveness in human clinical trials .

- Cognitive Function Assessment : Research indicated that DDP-225 improved attention span and cognitive performance in subjects with induced cognitive deficits, reinforcing its potential utility in psychiatric treatments .

Comparison with Similar Compounds

Acrylic Anhydrous and Methacrylic Anhydrous

Key Properties and Applications ():

- Purity and Stability : Acrylic and methacrylic anhydrous compounds exhibit >99% purity, with residual chloride <0.005% and free acid content <0.1%. Their stability extends to 6 months under refrigeration .

- Physical Properties :

- Acrylic anhydrous: Molecular formula C₆H₆O₃, boiling point 84°C/2 kPa, density 1.094 g/cm³.

- Methacrylic anhydrous: Molecular formula C₈H₁₀O₃, boiling point 90°C/2 kPa, density 1.032 g/cm³.

- Applications : Used in synthesizing esters and amides for coatings, adhesives, optical materials (e.g., high-refractive-index lenses), and polymer electrolytes in batteries .

Comparison with DDP-225 :

While DDP-225’s exact applications are unclear, its anhydrous nature suggests parallels in high-precision industrial or pharmaceutical synthesis. Unlike acrylic derivatives, DDP-225 may prioritize pharmacological activity over polymer formation, depending on its structure.

Cinchonine Base, Anhydrous

Key Properties and Applications ():

- Safety and Handling : Classified as harmful if swallowed (H302) and a skin sensitizer (H317). Requires respiratory protection and gloves during handling.

- Physical Properties : Melting point 250–255°C, water solubility 0.06 g/L, and ≥98.5% purity.

- Applications : Used in pharmaceuticals and plant protection products, leveraging its alkaloid structure .

Comparison with DDP-225 :

Cinchonine’s pharmacological relevance highlights the role of anhydrous bases in drug formulation. DDP-225 may share handling precautions (e.g., moisture avoidance) but could differ in toxicity or target applications.

Sodium Phosphate Dibasic, Anhydrous

- Purity : ≥99.5% for buffer preparation.

- Applications : Widely used in biochemical and pharmaceutical buffers to maintain pH stability .

Comparison with DDP-225: As an inorganic salt, sodium phosphate dibasic serves distinct purposes (e.g., buffering) compared to organic free bases like DDP-225. However, both emphasize anhydrous conditions for reproducibility in sensitive reactions.

Comparative Data Table

Research Findings and Implications

- Stability and Reactivity : Anhydrous compounds like DDP-225, acrylic anhydrous, and cinchonine base prioritize moisture-free environments to prevent hydrolysis or degradation. This is critical in drug formulation and polymer synthesis .

- Industrial vs. Pharmaceutical Use : Acrylic derivatives focus on material science, while cinchonine and DDP-225 (inferred) align with bioactive applications. This dichotomy underscores the versatility of anhydrous compounds across sectors .

- Quality Control : Standards for anhydrous compounds (e.g., impurity limits, storage conditions) are rigorous, as seen in dustable powders () and reagent-grade chemicals (). DDP-225 likely adheres to similar protocols despite data gaps .

Notes and Limitations

- The lack of direct data on this compound necessitates cautious extrapolation from analogous compounds.

- Further studies should prioritize structural elucidation, pharmacokinetic profiles, and industrial applicability of DDP-225.

- Discrepancies in toxicity, synthesis, and regulatory requirements among anhydrous compounds highlight the need for compound-specific evaluations.

Preparation Methods

Suzuki-Miyaura Coupling

A boronic acid derivative of 2-fluorobenzene could react with a halogenated thieno[2,3-d]pyrimidine intermediate. Typical conditions involve:

Ullmann-Type Coupling

Copper-mediated coupling between aryl halides and amines under ligand-assisted conditions (e.g., 1,10-phenanthroline) offers an alternative route.

Piperazine Incorporation

The piperazine ring at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:

SNAr Reaction

Buchwald-Hartwig Amination

Purification and Isolation of the Free Base Anhydrous

Post-synthetic steps focus on obtaining the pure, anhydrous free base:

Salt Formation and Free Base Liberation

Solvent Recrystallization

-

Solvent System : Ethyl acetate/hexane or methanol/water mixtures.

-

Drying : Azeotropic distillation with toluene under reduced pressure.

Analytical Characterization

Critical quality control measures include:

Spectroscopic Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.